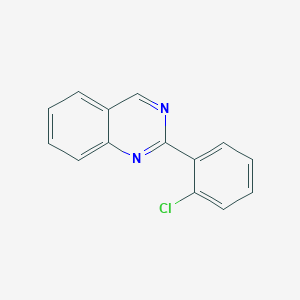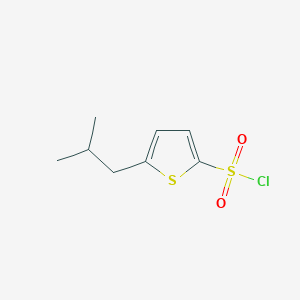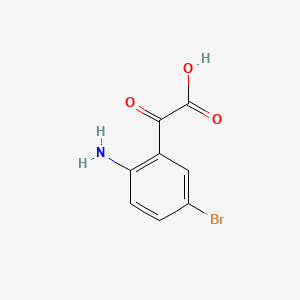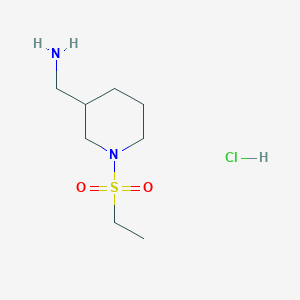
6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a chlorine atom at the 6th position and a propionyl group at the 2nd position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroisoquinoline.
Propionylation: The 6-chloroisoquinoline undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propionyl group at the 2nd position.
Reduction: The resulting product is then subjected to a reduction reaction to convert the isoquinoline to 2,3-dihydroisoquinoline. This can be achieved using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
Industrial production of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of isoquinoline derivatives.
Industrial Applications: It can be used in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloroisoquinoline: Lacks the propionyl group but shares the chloro substitution.
2-Propionylisoquinoline: Lacks the chlorine atom but has the propionyl group.
2,3-Dihydroisoquinoline: Lacks both the chlorine and propionyl groups but shares the dihydroisoquinoline core.
Uniqueness
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one is unique due to the combination of the chlorine atom at the 6th position and the propionyl group at the 2nd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89097-74-5 |
|---|---|
Fórmula molecular |
C12H12ClNO2 |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
6-chloro-2-propanoyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C12H12ClNO2/c1-2-12(16)14-6-8-3-4-9(13)5-10(8)11(15)7-14/h3-5H,2,6-7H2,1H3 |
Clave InChI |
KKKMEWRUSPPYCX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















